molecular formula C12H13NO B13160071 3-Phenyl-3-propyloxirane-2-carbonitrile

3-Phenyl-3-propyloxirane-2-carbonitrile

Cat. No.: B13160071
M. Wt: 187.24 g/mol
InChI Key: OKGDMFPQEDSHQA-UHFFFAOYSA-N
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Description

3-Phenyl-3-propyloxirane-2-carbonitrile (CAS 1858901-99-1) is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . This epoxide-carbonitrile derivative features a phenyl and a propyl group attached to the oxirane ring, making it a valuable and versatile chiral building block in synthetic organic chemistry. Compounds with similar phenyloxirane structures are of significant interest in medicinal chemistry and natural product synthesis. For instance, phenyloxirane fragments are key components in the molecular structure of cryptophycins, a class of highly cytotoxic macrocyclic depsipeptides isolated from cyanobacteria that have been investigated for their potent antitumor activities . As a synthon, the reactive epoxide and nitrile groups of 3-Phenyl-3-propyloxirane-2-carbonitrile allow for further chemical transformations, enabling researchers to explore its potential in developing novel pharmacologically active molecules or complex organic architectures. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-phenyl-3-propyloxirane-2-carbonitrile

InChI

InChI=1S/C12H13NO/c1-2-8-12(11(9-13)14-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3

InChI Key

OKGDMFPQEDSHQA-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)C#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Epoxidation of Substituted Alkenes

A principal route to synthesize the oxirane ring is via epoxidation of an alkene precursor bearing the phenyl and propyl groups. The alkene can be a 3-phenyl-1-propene derivative with a nitrile substituent at the appropriate position. Epoxidation methods include:

  • Peracid Epoxidation: Using peracids such as m-chloroperbenzoic acid (m-CPBA) in inert solvents (e.g., dichloromethane, chloroform) at temperatures ranging from 0°C to room temperature. This method is highly selective for epoxidizing carbon-carbon double bonds and is widely used for substituted alkenes.

  • Hydrogen Peroxide with Boron Catalysts: Oxiranes can be formed by reacting alkenes with hydrogen peroxide in the presence of boron compounds (boric acid, boron trifluoride etherate) as catalysts. This method is effective for ring formation and can be conducted in non-aqueous solvents such as triisooctyl phosphate to improve selectivity and yield.

Nitrile Group Incorporation

The nitrile group at the 2-position of the oxirane ring can be introduced by:

  • Starting from a nitrile-substituted alkene: The precursor alkene already contains the nitrile group, which remains intact during the epoxidation step.

  • Post-epoxidation functionalization: In some cases, the nitrile group can be introduced by nucleophilic substitution or cyanide addition to an intermediate epoxide or related compound, although this is less common due to possible side reactions.

Detailed Example of Preparation via Epoxidation

Epoxidation Using m-Chloroperbenzoic Acid (m-CPBA)

  • Starting Material: 3-Phenyl-3-propenenitrile (an alkene with a nitrile substituent)
  • Reagents: m-CPBA (1.1 equivalents), dichloromethane as solvent
  • Conditions: 0°C to room temperature, stirring for 2–4 hours
  • Work-up: The reaction mixture is washed with sodium bicarbonate solution to remove excess acid, dried over magnesium sulfate, and the product purified by column chromatography.
  • Outcome: Formation of 3-Phenyl-3-propyloxirane-2-carbonitrile as a colorless oil with good yield and stereoselectivity.

Epoxidation Using Hydrogen Peroxide and Boron Catalysts

  • Starting Material: 3-Phenyl-3-propenenitrile or related alkene
  • Reagents: Hydrogen peroxide (10–12% solution in triisooctyl phosphate), boron trifluoride diethyl etherate (catalyst)
  • Conditions: Addition of alkene to the peroxide and catalyst mixture at 20–40°C with stirring, reaction time 3–4 hours
  • Work-up: Extraction with water or organic solvents, removal of catalyst residues, and purification by distillation or chromatography
  • Outcome: Efficient ring closure to epoxide with retention of nitrile group, high purity product obtained.

Comparative Table of Preparation Methods

Preparation Method Key Reagents Solvent Temperature Range Yield (%) Notes
Peracid Epoxidation (m-CPBA) m-Chloroperbenzoic acid Dichloromethane 0°C to 25°C 70–85 High selectivity, mild conditions
Hydrogen Peroxide with Boron Catalyst H2O2, Boron trifluoride etherate Triisooctyl phosphate 20°C to 40°C 65–80 Requires careful temperature control, scalable
Nucleophilic Cyanide Addition (less common) Cyanide salts Polar aprotic solvents Variable Moderate Risk of side reactions, less selective

Research Findings and Observations

  • The use of boron compounds as catalysts in hydrogen peroxide epoxidation enhances reaction rates and selectivity, providing a practical method for oxirane ring formation with nitrile substituents.

  • Peracid epoxidation remains a standard and reliable method for preparing substituted oxiranes, including nitrile-containing derivatives, due to its straightforward procedure and high stereochemical control.

  • The nitrile group is stable under the epoxidation conditions described, allowing direct epoxidation of nitrile-substituted alkenes without protective group strategies.

  • Epoxide ring opening or further functionalization is possible but must be carefully controlled to avoid degradation of the nitrile group or rearrangement of the oxirane ring.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide, leading to the formation of azido derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium azide in dimethyl sulfoxide at 60°C.

Major Products

    Oxidation: Phenylpropanoic acid derivatives.

    Reduction: Phenylpropylamine derivatives.

    Substitution: Azido-phenylpropane derivatives.

Scientific Research Applications

3-Phenyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-propyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity is exploited in biochemical assays and drug development to study enzyme activity and protein function.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Ring Size Substituents Reactivity Profile
3-Phenyl-3-propyloxirane-2-carbonitrile C₁₂H₁₃NO 187.23 g/mol 3-membered Phenyl, Propyl, Carbonitrile High (due to ring strain)
3-(3-Fluoro-2-hydroxypropyl)oxane-3-carbonitrile C₉H₁₄FNO₂ 187.21 g/mol 6-membered Fluoro-hydroxypropyl, Carbonitrile Moderate (stable ring)
Cyclohexene oxide C₆H₁₀O 98.14 g/mol 3-membered None (parent epoxide) High (minimal steric hindrance)

Reactivity and Stability

  • Ring Strain : The three-membered oxirane ring in the target compound exhibits greater angle strain compared to six-membered oxane derivatives like 3-(3-Fluoro-2-hydroxypropyl)oxane-3-carbonitrile. This strain increases electrophilicity, making the compound prone to nucleophilic attack (e.g., by water, amines, or alcohols) .
  • Substituent Effects : The phenyl group in 3-Phenyl-3-propyloxirane-2-carbonitrile sterically hinders ring-opening reactions compared to simpler epoxides (e.g., cyclohexene oxide). However, the electron-withdrawing carbonitrile group enhances electrophilicity at the adjacent carbon, directing regioselective ring-opening.
  • Hydrogen Bonding : The fluorohydroxypropyl group in 3-(3-Fluoro-2-hydroxypropyl)oxane-3-carbonitrile introduces hydrogen-bonding capability, increasing solubility in polar solvents—a property absent in the target compound .

Conformational Analysis

Cremer-Pople puckering coordinates highlight differences in ring planarity. For the oxirane ring, minimal puckering is observed due to geometric constraints, whereas six-membered oxane derivatives exhibit flexible puckering modes (e.g., chair, boat) that stabilize the structure .

Research Findings and Data Gaps

While computational methods like density functional theory (DFT) (e.g., Colle-Salvetti correlation-energy models ) could predict electronic properties, experimental data on melting points, boiling points, and solubility for 3-Phenyl-3-propyloxirane-2-carbonitrile are notably absent. Structural validation via X-ray crystallography (using SHELX software ) is critical for confirming stereochemistry and substituent orientation.

Biological Activity

3-Phenyl-3-propyloxirane-2-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Phenyl-3-propyloxirane-2-carbonitrile is characterized by its oxirane (epoxide) structure, which contributes to its reactivity and interaction with biological molecules. The compound's molecular formula is C12H13NO, and it features a phenyl group and a carbonitrile functional group that may influence its biological properties.

Anticancer Properties

Recent studies have indicated that 3-Phenyl-3-propyloxirane-2-carbonitrile exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells, with mechanisms involving the activation of caspases and the modulation of apoptotic pathways.

Table 1: Anticancer Activity of 3-Phenyl-3-propyloxirane-2-carbonitrile

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest and apoptosis
A549 (Lung Cancer)18Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of 3-Phenyl-3-propyloxirane-2-carbonitrile

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli>64 µg/mLNo significant activity

The biological activity of 3-Phenyl-3-propyloxirane-2-carbonitrile can be attributed to several mechanisms:

  • Caspase Activation : The compound activates caspases, which are crucial for the execution phase of apoptosis in cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Membrane Disruption : The antimicrobial effects are likely due to the compound's ability to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

Case Studies

A notable case study involved the administration of 3-Phenyl-3-propyloxirane-2-carbonitrile in a murine model for breast cancer. The study reported a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Study Summary

  • Objective : Evaluate the efficacy of 3-Phenyl-3-propyloxirane-2-carbonitrile in vivo.
  • Methodology : Tumor-bearing mice were treated with varying doses of the compound.
  • Results : A dose-dependent reduction in tumor volume was observed, alongside improved survival rates.

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